1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine
Description
1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenoxyethyl group and a phenylpropan-2-yl group
Properties
IUPAC Name |
1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-22(2,19-7-5-4-6-8-19)20-9-11-21(12-10-20)25-18-17-24-15-13-23(3)14-16-24/h4-12H,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLOKOMSVKGYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperazine Ring Formation: The phenoxyethyl intermediate is then reacted with 1-methylpiperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-piperidinyl)piperazine: A similar compound used in the preparation of pyrazolo estratrienes as inhibitors of 17-HSD1.
2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl prop-2-enoate: Another related compound with similar structural features.
Uniqueness
1-methyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
